molecular formula C18H20N4O2 B2517222 (3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034460-90-5

(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2517222
M. Wt: 324.384
InChI Key: XIBSLZGXOGEZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antioxidant and Antimicrobial Activities

Compounds structurally related to benzimidazoles and pyrrolidinyl methanones have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, new series of derivatives involving dimethyl benzoimidazole and oxadiazolyl groups have shown high activity against various strains like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These studies highlight the potential of such compounds in developing new antimicrobial agents with significant antioxidant properties (Bassyouni et al., 2012).

Antiviral Properties

Benzofuran-transition metal complexes have demonstrated potent antiviral activities. Particularly, some compounds have shown to be more effective than Atevirdine against HIV, suggesting a promising avenue for developing new antiviral drugs (Galal et al., 2010).

Antioxidant Studies

Quinazolin derivatives, for instance, have been synthesized and characterized, showing exceptional antioxidant capabilities. These compounds presented higher scavenging capacity against radicals compared to common antioxidants like ascorbic acid (Al-azawi, 2016).

Chemical Synthesis and Characterization

Synthetic Pathways

Research into the synthesis of dimethyl derivatives of imidazolinone herbicides highlights the potential for efficient gas chromatographic methods for trace-level analysis of herbicides in various matrices. Such methodologies can be adapted for the synthesis and detection of related compounds, emphasizing the importance of chemical synthesis in environmental monitoring and pharmaceutical development (Anisuzzaman et al., 2000).

Crystal Structure and DFT Study

Studies involving the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates provide insights into the molecular structures and physicochemical properties of these compounds. Such research is crucial for understanding the electronic and structural characteristics that may influence the biological activities of complex molecules (Huang et al., 2021).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11-17(12(2)24-20-11)18(23)21-9-8-14(10-21)22-13(3)19-15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSLZGXOGEZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.